molecular formula C21H17N3O3 B4928395 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide

4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide

Cat. No. B4928395
M. Wt: 359.4 g/mol
InChI Key: VUGMXAQPZAZALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide involves the inhibition of certain enzymes and pathways that are involved in cell growth and survival. This inhibition leads to the death of cancer cells and the potential for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide has biochemical and physiological effects on cancer cells and neurological pathways. It has been shown to inhibit cell growth and survival, induce apoptosis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potential for use in the treatment of cancer and neurological disorders, as well as its ability to inhibit certain enzymes and pathways. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide include further studies on its mechanism of action, potential use in combination therapies, and optimization of its synthesis method. Additionally, research may focus on its potential use in other diseases and disorders beyond cancer and neurological disorders.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide has been achieved using different methods. One method involves the reaction of 4-(2-bromoethyl)-N-(4-(2-oxo-2-phenylethyl)phenyl)benzamide with 2-amino-4,5-dihydro-1,3-oxazole in the presence of a base. Another method involves the reaction of 4-(2-bromoethyl)-N-(4-(2-oxo-2-phenylethyl)phenyl)benzamide with 2-amino-4,5-dihydro-1,3-oxazole in the presence of a palladium catalyst.

Scientific Research Applications

4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use in scientific research. It has been shown to have activity against certain types of cancer cells, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-ethoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-2-26-17-11-7-14(8-12-17)19(25)23-16-9-5-15(6-10-16)20-24-18-4-3-13-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGMXAQPZAZALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

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